molecular formula C19H15ClF3N3O B11450518 4-(4-chlorophenyl)-N-(4-methoxybenzyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-(4-methoxybenzyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11450518
M. Wt: 393.8 g/mol
InChI Key: WRAJGYGRDXSVCW-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is notable for its trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it a valuable entity in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-pyrimidin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-2-amine: Substitutes the trifluoromethyl group with a methyl group, affecting its metabolic stability and lipophilicity.

Uniqueness

The presence of the trifluoromethyl group in 4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine imparts unique properties such as increased metabolic stability and enhanced lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C19H15ClF3N3O

Molecular Weight

393.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H15ClF3N3O/c1-27-15-8-2-12(3-9-15)11-24-18-25-16(10-17(26-18)19(21,22)23)13-4-6-14(20)7-5-13/h2-10H,11H2,1H3,(H,24,25,26)

InChI Key

WRAJGYGRDXSVCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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